molecular formula C20H14N2O B1668931 1-(1-Naphthylazo)-2-naphthol CAS No. 2653-64-7

1-(1-Naphthylazo)-2-naphthol

Cat. No. B1668931
CAS RN: 2653-64-7
M. Wt: 298.3 g/mol
InChI Key: CYZWPZHRSZNWLS-QURGRASLSA-N
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Description

“1-(1-Naphthylazo)-2-naphthol” is a type of azo compound . Azo compounds are organic compounds that contain a functional group R-N=N-R’, where R and R’ can be either aryl or alkyl. The N=N double bond in these compounds is called an azo group .

Scientific Research Applications

Preparation and Catalysis

1-(1-Naphthylazo)-2-naphthol derivatives are synthesized through various catalytic methods, highlighting the versatility and efficiency of these processes. One approach involves a one-pot, three-component condensation of aldehydes, 2-naphthol, and 2-aminobenzothiazole, catalyzed by multi-SO3H functionalized ionic liquid under solvent-free conditions. This process yields derivatives involving biologically active parts, such as Betti's base and benzothiazole, offering advantages like good yields, short reaction times, and easy work-up procedures (Shaterian & Hosseinian, 2014). Similarly, the use of oxalic acid as an organocatalyst facilitates the synthesis under thermal and solvent-free conditions, emphasizing operational simplicity and environmental friendliness (Maghsoodlou et al., 2017).

Environmental and Green Chemistry Applications

The synthesis of 1-(1-Naphthylazo)-2-naphthol derivatives also aligns with the principles of green chemistry. For instance, sodium dodecyl sulfate-assisted synthesis in water showcases a method that achieves excellent yields with very short reaction times, utilizing water as a solvent, which minimizes the environmental impact (Kumar et al., 2010). Another environmentally benign approach involves the use of maltose as a green catalyst under solvent-free conditions, further highlighting the potential for sustainable chemistry practices in synthesizing these derivatives (Adrom et al., 2015).

Advanced Material and Chemical Synthesis

Research into the catalytic activities of different substances for synthesizing 1-(1-Naphthylazo)-2-naphthol derivatives has led to novel applications in materials science and chemical synthesis. For example, the valorization of phosphate fertilizers for the catalytic synthesis of these derivatives offers an innovative approach to utilizing readily available materials for high-yield chemical processes, thereby contributing to the development of new materials and chemicals (Zimou et al., 2019).

properties

IUPAC Name

1-(naphthalen-1-yldiazenyl)naphthalen-2-ol
Source PubChem
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InChI

InChI=1S/C20H14N2O/c23-19-13-12-15-7-2-4-10-17(15)20(19)22-21-18-11-5-8-14-6-1-3-9-16(14)18/h1-13,23H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZWPZHRSZNWLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=NC3=C(C=CC4=CC=CC=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O
Source PubChem
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DSSTOX Substance ID

DTXSID3062576
Record name 2-Naphthalenol, 1-(1-naphthalenylazo)-
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Molecular Weight

298.3 g/mol
Source PubChem
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Product Name

1-(1-Naphthylazo)-2-naphthol

CAS RN

2653-64-7
Record name 1-[2-(1-Naphthalenyl)diazenyl]-2-naphthalenol
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Record name 2-Naphthalenol, 1-[2-(1-naphthalenyl)diazenyl]-
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Record name 1-(1-naphthylazo)-2-naphthol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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